7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
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Overview
Description
7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with ethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antiviral agent.
Materials Science: This compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or viral replication proteins, thereby exerting its antibacterial or antiviral effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and preventing the proliferation of pathogens .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
Uniqueness
7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol is unique due to its ethyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-ethyl-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)11-12-4-9-10-8(12)7(6)13/h4,11H,3H2,1-2H3 |
InChI Key |
NSRFCALZMQVROW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN2C=NN=C2C1=O)C |
Origin of Product |
United States |
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